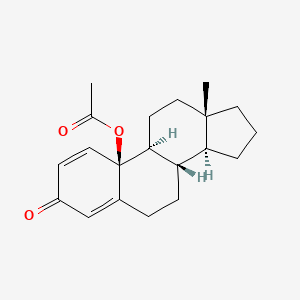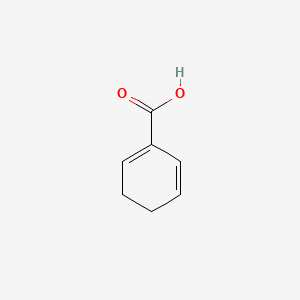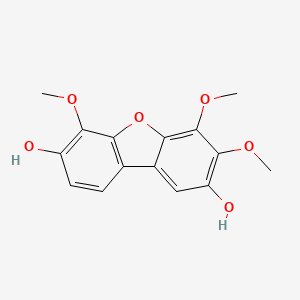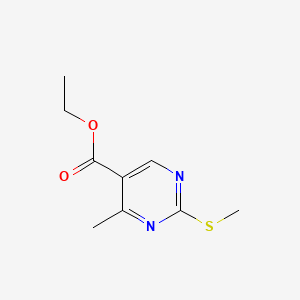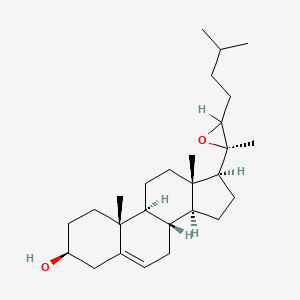![molecular formula C44H30N4O4 B1199009 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL](/img/structure/B1199009.png)
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is a synthetic porphyrin derivative characterized by the presence of four hydroxyphenyl groups attached to the meso positions of the porphyrin macrocycle Porphyrins are a class of organic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16211(3),?1?,(1)(1)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meta-tetrahydroxyphenylporphyrin typically involves the condensation of pyrrole with meta-hydroxybenzaldehyde under acidic conditions. The Adler-Longo method is commonly employed, where the reaction is carried out in the presence of a strong acid like trifluoroacetic acid or hydrochloric acid, and the mixture is refluxed for several hours. The resulting product is then purified through column chromatography or recrystallization.
Industrial Production Methods: Industrial production of meta-tetrahydroxyphenylporphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chlorins and bacteriochlorins.
Substitution: Alkylated or acylated porphyrin derivatives.
科学研究应用
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and reduction processes.
Biology: Serves as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the development of sensors and photovoltaic devices due to its photophysical properties.
作用机制
The mechanism of action of meta-tetrahydroxyphenylporphyrin primarily involves its ability to generate reactive oxygen species (ROS) upon exposure to light. In photodynamic therapy, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The hydroxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy as a photosensitizer.
相似化合物的比较
3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL is unique due to the presence of hydroxy groups at the meta positions, which influence its photophysical and chemical properties. Similar compounds include:
Para-tetrahydroxyphenylporphyrin: Has hydroxy groups at the para positions, leading to different solubility and reactivity.
Ortho-tetrahydroxyphenylporphyrin: Hydroxy groups at the ortho positions, affecting its steric and electronic properties.
Tetra(4-carboxyphenyl)porphyrin: Contains carboxy groups instead of hydroxy groups, altering its solubility and binding affinity.
This compound stands out due to its balanced solubility, reactivity, and photophysical properties, making it a versatile compound for various applications.
属性
分子式 |
C44H30N4O4 |
|---|---|
分子量 |
678.7 g/mol |
IUPAC 名称 |
3-[10,15,20-tris(3-hydroxyphenyl)-21,24-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45-46,49-52H |
InChI 键 |
XAEPFBXVLMACNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O)N3 |
同义词 |
meso-tetra(3-hydroxyphenyl)porphine mTHPP tetra(3-hydroxyphenyl)porphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


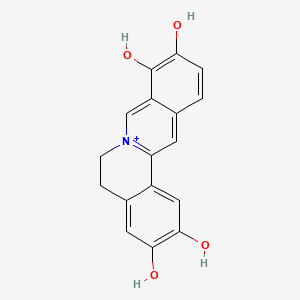

![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
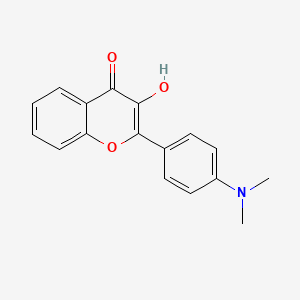
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

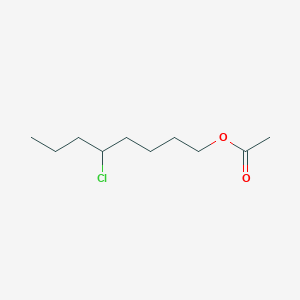
![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)
